Gamendazole

Description

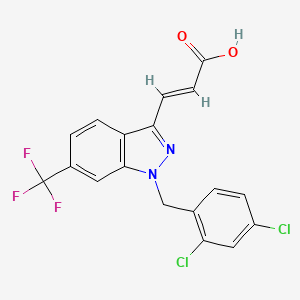

Structure

2D Structure

3D Structure

Properties

CAS No. |

877773-32-5 |

|---|---|

Molecular Formula |

C18H11Cl2F3N2O2 |

Molecular Weight |

415.2 g/mol |

IUPAC Name |

3-[1-[(2,4-dichlorophenyl)methyl]-6-(trifluoromethyl)indazol-3-yl]prop-2-enoic acid |

InChI |

InChI=1S/C18H11Cl2F3N2O2/c19-12-3-1-10(14(20)8-12)9-25-16-7-11(18(21,22)23)2-4-13(16)15(24-25)5-6-17(26)27/h1-8H,9H2,(H,26,27) |

InChI Key |

KYYQMVUKYQCSQY-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1C(F)(F)F)N(N=C2C=CC(=O)O)CC3=C(C=C(C=C3)Cl)Cl |

Isomeric SMILES |

C1=CC2=C(C=C1C(F)(F)F)N(N=C2/C=C/C(=O)O)CC3=C(C=C(C=C3)Cl)Cl |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)N(N=C2C=CC(=O)O)CC3=C(C=C(C=C3)Cl)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

gamendazole trans-3-(1-benzyl-6-(trifluoromethyl)-1H-indazol-3-yl)acrylic acid |

Origin of Product |

United States |

Foundational & Exploratory

Gamendazole's Mechanism of Action in Sertoli Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamendazole, a potent indazole carboxylic acid derivative, has emerged as a significant non-hormonal male contraceptive agent. Its primary mechanism of action centers on the disruption of spermatogenesis through targeted effects on Sertoli cells, the somatic "nurse" cells of the testes essential for germ cell development. This technical guide provides an in-depth analysis of the molecular pathways and cellular events initiated by this compound in Sertoli cells, leading to the detachment of spermatids and subsequent infertility. The information presented herein is curated for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.

Molecular Targets of this compound in Sertoli Cells

This compound's antispermatogenic effects are initiated through its interaction with two primary intracellular proteins within Sertoli cells: Heat Shock Protein 90 Beta (HSP90AB1, also known as HSP90BETA) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1).[1][2][3][4][5][6] The binding of this compound to these targets triggers a cascade of downstream events that ultimately compromise Sertoli cell function.

Disruption of Key Signaling Pathways

The interaction of this compound with HSP90AB1 and EEF1A1 converges on signaling pathways critical for maintaining the intricate architecture of Sertoli cell-spermatid junctions.

Inhibition of the HSP90AB1-AKT1 Axis

HSP90AB1 is a molecular chaperone responsible for the stability and function of numerous client proteins, including the serine/threonine kinase AKT1.[1][4] AKT1 is a known regulator of Sertoli cell-spermatid junctional complexes.[1][4] this compound, acting as an inhibitor of HSP90AB1, leads to the degradation of its client proteins.[1][7] This results in a decline in AKT1 levels, which is a key event in the disruption of junctional integrity.[2][3][5]

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway plays a protective role in maintaining Sertoli cell junction integrity.[4] this compound treatment leads to a significant increase in the transcription of Nfkbia (NF-κB inhibitor alpha) in the testis.[1] This upregulation of the NF-κB inhibitor synergizes with the decline in AKT1 to downregulate NF-κB activity, further compromising the stability of cell junctions.[4]

Stimulation of Interleukin-1α (IL-1α) Transcription

A rapid and marked increase in the transcription of interleukin 1 alpha (Il1a) is a significant early response to this compound in Sertoli cells.[1][4][6][8] IL-1α is a known disruptor of Sertoli cell-spermatid junction integrity.[8] This stimulation of Il1a transcription provides a direct link between this compound's molecular targets and the observed antispermatogenic effect.

The following diagram illustrates the proposed signaling pathway initiated by this compound in Sertoli cells:

Cytoskeletal Disruption in Sertoli Cells

Beyond its effects on signaling pathways, this compound directly impacts the structural integrity of Sertoli cells by targeting the actin cytoskeleton.

Effects on F-actin and Vinculin

In vitro studies on primary rat Sertoli cells have demonstrated that this compound induces a time-dependent disorganization of F-actin stress fibers.[2][3][5][9] This is accompanied by a redistribution of vinculin, a focal adhesion protein that links actin filaments to the plasma membrane and is a marker for the ectoplasmic specializations of Sertoli cell-spermatid junctions.[3][5][9] The disruption of these cytoskeletal components is a direct cause of the loss of adhesion between Sertoli cells and developing spermatids.

Role of EEF1A1 in Actin Bundling

EEF1A1, in addition to its canonical role in translation, is known to be involved in the regulation of the actin cytoskeleton.[2][3][5] While this compound does not inhibit the nucleotide-binding or global translation elongation functions of EEF1A1, it is suggested to affect its stability and its ability to promote actin bundling.[2][3][5] This disruption of EEF1A1's cytoskeletal function contributes to the overall disorganization of actin filaments within the Sertoli cell.

The following diagram illustrates the experimental workflow for assessing cytoskeletal disruption:

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound's effects on Sertoli cells.

Table 1: In Vitro Effects of this compound on Sertoli Cells

| Parameter | Cell Type | This compound Concentration | Time Point | Observed Effect | Reference |

| Inhibin B Production | Primary Rat Sertoli Cells | IC50: 6.8 x 10⁻¹⁰ M | - | Inhibition of inhibin B production | [4][10] |

| Il1a Transcription | Primary Rat Sertoli Cells | 100 nM | 60 min | Spike in Il1a mRNA levels | [1][4][6][8] |

| F-actin Organization | Primary Rat Sertoli Cells | 10 µM (H2-Gamendazole) | 1 hour | Disorganization of F-actin bundles | [9] |

| Vinculin Distribution | Primary Rat Sertoli Cells | 10 µM (H2-Gamendazole) | 3 hours | Increased cytoplasmic staining and redistribution | [9] |

| Cell Morphology | Murine TM4 Cells | 40 µM (H2-Gamendazole) | 4 hours | Change from fibroblast-like to squamous-like shape | [2][3] |

Table 2: In Vivo Effects of this compound

| Parameter | Animal Model | This compound Dose | Time Point | Observed Effect | Reference |

| Il1a and Nfkbia Transcription | Rat Testis | - | 4 hours | Marked, rapid increase in mRNA levels | [1][6] |

| Infertility Rate | Male Rats | 6 mg/kg (single oral dose) | 3 weeks | 100% infertility | [10] |

| Fertility Return | Male Rats | 3 mg/kg (single oral dose) | - | 100% return of fertility in 4 out of 6 animals | [10] |

Detailed Experimental Protocols

Affinity Purification of this compound Binding Targets

Biotinylated this compound (BT-GMZ) is used as a probe to identify binding partners in cell lysates.

-

Cell Lysate Preparation: Testis, Sertoli cells, or other relevant cell lines are homogenized in a suitable lysis buffer containing protease inhibitors.

-

Affinity Chromatography: The cell lysate is incubated with streptavidin-sepharose beads pre-incubated with BT-GMZ.

-

Washing: The beads are washed extensively to remove non-specific binding proteins.

-

Elution: Bound proteins are eluted from the beads using a high concentration of free biotin (B1667282) or by boiling in SDS-PAGE sample buffer.

-

Protein Identification: Eluted proteins are resolved by SDS-PAGE and identified by matrix-assisted laser desorption/ionization-time of flight (MALDI-TOF) mass spectrometry and Western blot analysis.[1][6]

RT-PCR for Gene Expression Analysis

To assess changes in gene expression, such as Il1a, in response to this compound.

-

Cell Culture and Treatment: Primary Sertoli cells are cultured and treated with this compound (e.g., 100 nM) for various time points (e.g., 0, 30, 60, 120, 240 min).[4][8]

-

RNA Extraction: Total RNA is isolated from the cells using a commercial RNA extraction kit.

-

Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

PCR Amplification: The cDNA is then used as a template for PCR amplification using gene-specific primers for Il1a and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analysis: PCR products are resolved by agarose (B213101) gel electrophoresis and visualized to determine the relative expression levels of the target gene.

Immunofluorescence Staining for Cytoskeletal Analysis

To visualize the effects of this compound on the distribution of cytoskeletal proteins.

-

Cell Culture and Treatment: Primary rat Sertoli cells are cultured on coverslips and treated with this compound (e.g., 10 µM) for different durations.[9]

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent such as Triton X-100.

-

Blocking: Non-specific antibody binding is blocked using a solution of bovine serum albumin (BSA) or normal serum.

-

Primary Antibody Incubation: Cells are incubated with primary antibodies specific for F-actin (phalloidin conjugate), vinculin, and EEF1A1.

-

Secondary Antibody Incubation: After washing, cells are incubated with fluorescently labeled secondary antibodies.

-

Mounting and Imaging: Coverslips are mounted on microscope slides with an anti-fade mounting medium and imaged using a fluorescence microscope.

Conclusion

This compound exerts its antispermatogenic effects on Sertoli cells through a multifaceted mechanism. By targeting HSP90AB1 and EEF1A1, it initiates a signaling cascade that includes the degradation of AKT1, downregulation of NF-κB activity, and a rapid increase in Il1a transcription. Concurrently, this compound disrupts the actin cytoskeleton, leading to the disorganization of F-actin and the redistribution of vinculin. These convergent pathways ultimately compromise the integrity of Sertoli cell-spermatid junctions, resulting in the premature release of spermatids and reversible infertility. A thorough understanding of these mechanisms is crucial for the further development and optimization of this compound and similar compounds as viable male contraceptives.

References

- 1. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. "this compound, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]

- 7. H2-gamendazole: a new therapeutic lead for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Targets of Gamendazole in the Testis

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the molecular mechanisms of Gamendazole, a potent, orally active indenopyridine derivative investigated for non-hormonal male contraception. The primary mechanism of this compound involves the disruption of Sertoli cell-spermatid adhesion, leading to premature spermiation and reversible infertility. This guide details its direct molecular targets, the signaling pathways it modulates, quantitative data on its effects, and the experimental protocols used to elucidate these findings.

Primary Molecular Targets

Research has identified two primary molecular binding targets of this compound within testicular Sertoli cells:

-

Heat Shock Protein 90 Alpha B1 (HSP90AB1, also known as HSP90β): A ubiquitously expressed molecular chaperone responsible for the conformational maturation, stability, and activity of numerous "client" proteins, many of which are critical signaling kinases.

-

Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1, also known as eEF1A): A canonical protein involved in the GTP-dependent binding of aminoacyl-tRNA to the ribosome during protein synthesis. It also has non-canonical roles, including cytoskeletal organization through F-actin bundling.[1][2][3][4]

This compound is proposed to be a new class of selective HSP90AB1 and EEF1A1 inhibitor.[1][2][4] Its binding to HSP90 is distinct and not competitive with other known HSP90 inhibitors like geldanamycin.[1][2]

Quantitative Data Summary

The following table summarizes key quantitative metrics reported in the literature, demonstrating the potent activity of this compound on its target cells.

| Parameter | Description | Value | Cell/System | Reference |

| IC₅₀ | Median inhibitory concentration for Inhibin B production. | 6.8 x 10⁻¹⁰ M | Primary Rat Sertoli Cells (in vitro) | [5] |

| Gene Expression | Concentration used to induce a significant spike in Il1a transcription. | 100 nM | Primary Rat Sertoli Cells (in vitro) | [1][2][3] |

| Time Course | Time to observe a significant increase in Il1a transcription post-treatment. | 60 minutes | Primary Rat Sertoli Cells (in vitro) | [1][2][3] |

| In Vivo Dose | Single oral dose causing 100% infertility in male rats. | 6 mg/kg | Adult Male Rats | [5][6] |

Experimental Protocols

The identification and validation of this compound's molecular targets were achieved through a series of key experiments. The detailed methodologies are outlined below.

This protocol was central to isolating the specific proteins that physically interact with this compound.

-

Probe Synthesis: A biotinylated analogue of this compound (BT-GMZ) was synthesized to serve as a high-affinity probe.[1][2]

-

Lysate Preparation: Testis and primary Sertoli cell cytosols were prepared by homogenization and ultracentrifugation to isolate soluble proteins.[1][2]

-

Affinity Chromatography:

-

The cell lysate was incubated with the BT-GMZ probe to allow for the formation of protein-probe complexes.

-

The mixture was then passed through a column containing streptavidin-conjugated beads, which have a strong affinity for biotin.

-

Unbound proteins were washed from the column.

-

To ensure binding specificity, a parallel experiment was conducted where the lysate was pre-incubated with excess unlabeled this compound to compete for binding sites on the target proteins.[1][2]

-

-

Elution and Identification:

-

The bound proteins were eluted from the streptavidin beads.

-

The eluate was resolved using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).

-

Specific protein bands that appeared in the BT-GMZ sample but were absent or reduced in the competition sample were excised.

-

These protein bands were identified using Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry.[1][2]

-

-

Confirmation: The identities of the proteins (HSP90AB1 and EEF1A1) were confirmed by Western Blot analysis using specific antibodies against the candidate targets.[1][2]

To confirm that this compound's binding to HSP90 functionally inhibits its chaperone activity, a luciferase refolding assay was employed.

-

Denaturation: Firefly luciferase, an HSP90-dependent client protein, was chemically denatured.

-

Refolding Reaction: The denatured luciferase was incubated with purified yeast HSP82 (the homologue of mammalian HSP90AB1) in a reaction buffer containing an ATP-regenerating system.

-

Inhibition: The refolding reaction was performed in the presence and absence of this compound.

-

Activity Measurement: Luciferase activity was measured via luminometry. A reduction in luminescence in the this compound-treated sample indicated an inhibition of HSP90-mediated protein refolding.[1][2]

This protocol was used to quantify the downstream effects of this compound on gene expression in Sertoli cells.

-

Cell Culture and Treatment: Primary rat Sertoli cells were cultured and treated with 100 nM this compound for various time points (e.g., 0, 30, 60, 120 minutes).[7]

-

RNA Extraction: Total RNA was isolated from the cells at each time point using standard RNA extraction kits.

-

Reverse Transcription: The extracted RNA was converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR: The cDNA was used as a template in a qPCR reaction with primers specific for the Interleukin 1 alpha (Il1a) gene and a reference housekeeping gene.

-

Analysis: The relative expression of Il1a mRNA was calculated, showing a significant increase at the 60-minute time point.[1][3][7]

Visualized Workflows and Signaling Pathways

The following diagrams, rendered using Graphviz, illustrate the experimental logic for target identification and the proposed molecular signaling pathway of this compound in the testis.

Caption: Workflow for identifying this compound's molecular targets.

Caption: Proposed signaling cascade following this compound binding.

Mechanism of Action

The antispermatogenic effect of this compound is initiated by its binding to HSP90AB1 and EEF1A1 in Sertoli cells.[1][2]

-

Inhibition of HSP90AB1: this compound binding to HSP90AB1 inhibits its chaperone function. This leads to the proteasome-dependent degradation of HSP90 client proteins, including the serine/threonine kinase AKT1, which is a known regulator of Sertoli cell-spermatid junctional complexes.[1]

-

Disruption of EEF1A1 Function: this compound and its analogues directly bind to EEF1A1.[6] This interaction is believed to interfere with EEF1A1's non-canonical role in bundling F-actin filaments, thereby contributing to the destabilization of the Sertoli cell cytoskeleton that maintains adhesion to spermatids.[6][8]

-

Signaling Cascade Activation: The degradation of AKT1 and cytoskeletal stress are hypothesized to activate downstream signaling pathways, including the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[1][3]

-

Inflammatory Cytokine Induction: This signaling cascade culminates in a rapid and marked increase in the transcription of Interleukin 1 alpha (Il1a), a pro-inflammatory cytokine known to disrupt Sertoli cell-spermatid junctional integrity.[1][3][7]

-

Junction Disruption and Infertility: The elevated IL-1α levels disrupt the intricate network of adhesion molecules at the ectoplasmic specializations—the anchoring junctions between Sertoli cells and elongating spermatids. This leads to the premature release of immature sperm from the seminiferous epithelium, resulting in temporary infertility.[6][9]

References

- 1. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. "this compound, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]

- 3. academic.oup.com [academic.oup.com]

- 4. [PDF] this compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. | Semantic Scholar [semanticscholar.org]

- 5. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Male Contraception - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

Gamendazole's Impact on Spermatogenesis in Rats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of gamendazole, an indazole carboxylic acid derivative, on spermatogenesis in rats. This compound has been investigated as a potential non-hormonal male contraceptive, and this document summarizes key findings on its mechanism of action, dose-dependent effects, and the experimental protocols used in its evaluation.

Core Mechanism of Action

This compound primarily targets Sertoli cells within the seminiferous tubules. Its antispermatogenic effects are not hormonal but are mediated through the disruption of crucial cellular structures and signaling pathways responsible for the adhesion and development of spermatids. The primary molecular targets identified are Heat Shock Protein 90 Beta (HSP90AB1) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1).[1][2][3][4]

Binding of this compound to these proteins in Sertoli cells initiates a cascade of events leading to the disruption of the actin cytoskeleton and the disassembly of Sertoli cell-spermatid junctional complexes, specifically the ectoplasmic specializations.[2][5][6] This results in the premature release of late-stage spermatids from the seminiferous epithelium, leading to infertility.[1][5]

Quantitative Effects of this compound in Rats

The following table summarizes the dose-dependent effects of this compound on fertility and hormonal levels in male rats, as reported in various studies.

| Parameter | Dosage | Observation | Reversibility |

| Fertility | Single oral dose of 3 mg/kg | 67% infertility rate.[7] | 100% recovery of fertility in the animals that became infertile.[7][8] |

| Single oral dose of 6 mg/kg | 100% infertility rate achieved in seven out of seven rats by week 3.[8] The lowest single oral dose of H2-Gamendazole causing 100% infertility.[5][9] | Fertility returned by 9 weeks in four of seven animals.[8] Some studies note that damages may not be fully reversible at higher doses.[10] | |

| Hormonal Levels | Single oral dose of 3 mg/kg or 6 mg/kg | Transient increase in circulating Follicle-Stimulating Hormone (FSH) levels.[8] Coincided with an initial decline in inhibin B levels.[8] | Hormonal changes were transient in animals that showed reversible infertility.[8] |

| In Vitro Sertoli Cells | 6.8 x 10⁻¹⁰ M (IC₅₀) | Median inhibitory concentration for the inhibition of inhibin B production by primary Sertoli cells.[8] | Not Applicable |

| 100 nM | A spike in Interleukin-1 alpha (Il1a) transcription was observed 60 minutes after exposure in primary Sertoli cells.[1][4][11] | Not Applicable | |

| 40 µM of H2-Gamendazole | Change in TM4 cell morphology from fibroblast-like to squamous-like with altered actin distribution within 4 hours.[2][6] | Not Applicable |

Experimental Protocols

This section details the methodologies employed in key experiments to elucidate the effects of this compound on rat spermatogenesis.

In Vivo Fertility Studies

-

Animal Model: Proven-fertile male Sprague-Dawley rats are commonly used.[8]

-

Dosing: this compound is administered as a single oral dose. Dose-ranging studies have utilized doses such as 1.5, 3.0, and 6.0 mg/kg.[7]

-

Mating Trials: Following administration, male rats are cohabited with fertile, proestrous female rats. Mating is confirmed by the presence of a vaginal plug or sperm in the vaginal lavage.

-

Fertility Assessment: Pregnant females are euthanized at mid-gestation to count the number of viable fetuses and implantation sites. Infertility is defined as the failure to produce viable conceptuses.[8]

-

Hormone Analysis: Blood samples are collected at various time points post-treatment to measure circulating levels of reproductive hormones such as FSH, LH, testosterone, and inhibin B using radioimmunoassays or ELISAs.[8]

In Vitro Sertoli Cell Studies

-

Cell Culture: Primary Sertoli cells are isolated from the testes of immature rats (e.g., 15-day-old rats).[12] These cells are cultured to form a confluent monolayer.

-

This compound Treatment: Cultured Sertoli cells are treated with varying concentrations of this compound (e.g., 100 nM) for different durations (e.g., 0 to 240 minutes).[10][11]

-

Gene Expression Analysis: RNA is extracted from the treated cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of target genes, such as Il1a.[1][4][11]

-

Immunofluorescence: To visualize the effects on the cytoskeleton, treated Sertoli cells are fixed and stained for proteins like F-actin and vinculin. Changes in the organization of actin stress fibers and the distribution of focal adhesion points are observed using fluorescence microscopy.[2][5][6][9]

Molecular Target Identification

-

Affinity Chromatography: A biotinylated version of this compound is used as a ligand in avidin-affinity chromatography. Testis or Sertoli cell lysates are passed through the column, and proteins that bind to the biotinylated this compound are isolated.[10]

-

Mass Spectrometry and Western Blotting: The bound proteins are identified using techniques like MALDI-TOF mass spectrometry. The identity of the target proteins, such as HSP90AB1 and EEF1A1, is then confirmed by Western blot analysis.[1][3]

Visualizing Molecular Pathways and Experimental Processes

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.

Caption: Proposed signaling pathway of this compound in rat Sertoli cells.

Caption: Experimental workflow for evaluating this compound's effects.

References

- 1. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. [PDF] this compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. | Semantic Scholar [semanticscholar.org]

- 4. "this compound, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

Gamendazole's Dual Targeting of HSP90AB1 and EEF1A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamendazole, an indazole carboxylic acid derivative, has emerged as a significant molecule of interest due to its potent antispermatogenic activity. This technical guide provides an in-depth exploration of the molecular mechanisms underlying its function, focusing on its direct interaction with two key cellular proteins: Heat Shock Protein 90 Alpha Family Class B Member 1 (HSP90AB1) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1). Understanding these interactions is crucial for the development of novel therapeutics, including male contraceptives and potential anti-cancer agents. This document details the quantitative binding data, experimental protocols for target identification and validation, and the downstream signaling pathways affected by this compound.

Quantitative Data on this compound Interactions

The interaction of this compound with its targets and its effects on cellular processes have been quantified in several studies. The following tables summarize the key quantitative data.

| Parameter | Target/Process | Value | Assay | Reference |

| IC50 | HSP90-dependent Luciferase Refolding | 330 ± 38 μM | Luciferase Refolding Assay | [1] |

| IC50 | MCF-7 Cell Proliferation | 101 ± 4 µM | Cell Viability Assay | [1] |

| Ligand | Target | Kd | Assay | Reference |

| mant-GDP | TEF1 (EEF1A1 homolog) + this compound | 0.12 µM | TEF1 Nucleotide-Binding Assay | |

| mant-GMPPNP | TEF1 (EEF1A1 homolog) + this compound | 0.43 µM | TEF1 Nucleotide-Binding Assay |

Experimental Protocols

The identification and validation of HSP90AB1 and EEF1A1 as this compound targets have been accomplished through a series of key experiments. Detailed methodologies for these experiments are provided below.

Affinity Chromatography for Target Identification

This protocol outlines the use of biotinylated this compound (BT-GMZ) to isolate its binding partners from cell lysates.

Objective: To identify proteins that directly or indirectly bind to this compound.

Materials:

-

Cell or tissue lysate (e.g., Testis, Sertoli cells)

-

Biotinylated this compound (BT-GMZ)

-

Avidin-agarose or streptavidin-agarose beads

-

Binding Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitors)

-

Wash Buffer (e.g., Binding Buffer with reduced Triton X-100 concentration)

-

Elution Buffer (e.g., High salt buffer, buffer with free biotin, or SDS-PAGE sample buffer)

Procedure:

-

Lysate Preparation: Prepare a clarified cell or tissue lysate by homogenization in lysis buffer followed by centrifugation to remove cellular debris.

-

Bead Equilibration: Wash the avidin/streptavidin-agarose beads with Binding Buffer.

-

Binding: Incubate the cell lysate with BT-GMZ for a predetermined time (e.g., 1-4 hours) at 4°C with gentle rotation.

-

Capture: Add the equilibrated avidin/streptavidin-agarose beads to the lysate-BT-GMZ mixture and incubate for an additional 1-2 hours at 4°C to allow the biotinylated compound and its binding partners to attach to the beads.

-

Washing: Pellet the beads by centrifugation and wash them multiple times with Wash Buffer to remove non-specific proteins.

-

Elution: Elute the bound proteins from the beads using an appropriate Elution Buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining. Excise protein bands of interest for identification by mass spectrometry (e.g., MALDI-TOF).

Immunoprecipitation for Target Validation

This protocol is used to confirm the interaction between this compound's putative targets (HSP90AB1 and EEF1A1) and the drug.

Objective: To validate the interaction between a specific protein and this compound.

Materials:

-

Cell lysate from cells treated with this compound or vehicle control.

-

Primary antibody specific to the target protein (e.g., anti-HSP90AB1 or anti-EEF1A1).

-

Protein A/G-agarose or magnetic beads.

-

Immunoprecipitation (IP) Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol, supplemented with protease inhibitors).

-

Wash Buffer (e.g., IP Lysis Buffer).

-

Elution Buffer (e.g., SDS-PAGE sample buffer).

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Lyse the cells in IP Lysis Buffer and clarify the lysate by centrifugation.

-

Immunocomplex Formation: Incubate the cell lysate with the primary antibody for a specific duration (e.g., 2-4 hours or overnight) at 4°C with gentle rotation to form the antibody-antigen complex.

-

Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immunocomplex.

-

Washing: Pellet the beads and wash them extensively with Wash Buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in Elution Buffer and boil to dissociate the immunocomplex from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting using an antibody against the target protein to confirm its presence.

HSP90-Dependent Luciferase Refolding Assay

This functional assay assesses the inhibitory effect of this compound on the chaperone activity of HSP90.[1]

Objective: To determine if this compound inhibits the protein refolding function of HSP90.

Materials:

-

Rabbit reticulocyte lysate (as a source of HSP90 and its co-chaperones).

-

Purified firefly luciferase.

-

This compound at various concentrations.

-

Luciferase assay substrate (Luciferin).

-

Denaturation Buffer (e.g., 25 mM HEPES, pH 7.5, 50 mM KCl, 10 mM DTT).

-

Refolding Buffer (e.g., Rabbit reticulocyte lysate supplemented with an ATP-regenerating system).

Procedure:

-

Luciferase Denaturation: Thermally denature the purified luciferase by heating it to a specific temperature (e.g., 42°C) for a set time in Denaturation Buffer.

-

Inhibition: Prepare reactions containing the Refolding Buffer and different concentrations of this compound or a vehicle control.

-

Refolding: Initiate the refolding process by diluting the denatured luciferase into the reaction mixtures. Incubate at a permissive temperature (e.g., 30°C).

-

Activity Measurement: At various time points, take aliquots of the refolding reaction and measure the luciferase activity by adding the luciferase assay substrate and measuring luminescence.

-

Data Analysis: Plot the percentage of refolded luciferase activity against the concentration of this compound to determine the IC50 value.

HSP90 ATPase Activity Assay

This assay measures the effect of this compound on the ATP hydrolysis activity of HSP90, which is essential for its chaperone function.

Objective: To determine if this compound inhibits the ATPase activity of HSP90.

Materials:

-

Purified recombinant HSP90.

-

This compound at various concentrations.

-

ATP.

-

Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2).

-

Malachite green reagent for phosphate (B84403) detection.

Procedure:

-

Reaction Setup: Prepare reaction mixtures containing Assay Buffer, purified HSP90, and varying concentrations of this compound or a vehicle control.

-

Initiation: Start the reaction by adding a known concentration of ATP to each mixture. Incubate at 37°C for a defined period.

-

Termination and Detection: Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent.

-

Data Analysis: Calculate the rate of ATP hydrolysis for each this compound concentration and determine its inhibitory effect on HSP90 ATPase activity.

Signaling Pathways and Experimental Workflows

The binding of this compound to HSP90AB1 and EEF1A1 initiates a cascade of downstream events, ultimately leading to its observed biological effects. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

References

Gamendazole-induced Il1a transcription in Sertoli cells

An In-depth Technical Guide on Gamendazole-Induced Il1a Transcription in Sertoli Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the induction of Interleukin-1 alpha (Il1a) transcription in Sertoli cells following exposure to the anti-spermatogenic compound, this compound. This document details the signaling pathways, experimental protocols, and quantitative data associated with this process, serving as a valuable resource for researchers in reproductive biology and drug development.

Executive Summary

This compound, an indazole carboxylic acid, is a potent oral male contraceptive agent that disrupts spermatogenesis.[1][2][3] A key mechanism of its action is the targeted disruption of Sertoli cell function.[4] Specifically, this compound has been shown to bind to Heat Shock Protein 90 Beta (HSP90AB1) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1) in Sertoli cells.[1][2][5] This interaction initiates a signaling cascade that leads to a rapid and significant increase in the transcription of Il1a, a pro-inflammatory cytokine known to disrupt the integrity of Sertoli cell-spermatid junctions.[1][3][6] This guide will explore the molecular intricacies of this process.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies on this compound's effect on Il1a transcription in primary rat Sertoli cells.

| Parameter | Value | Experimental Context | Source |

| This compound Concentration | 100 nM | In vitro treatment of primary Sertoli cells | [1][2][3][6] |

| Time to Peak Il1a mRNA Expression | 60 minutes | Post-treatment with 100 nM this compound | [1][2][3][6] |

| Inhibitory Concentration (IC50) for Inhibin B Production | 6.8 x 10⁻¹⁰ M | In vitro treatment of primary Sertoli cells | [4] |

Signaling Pathway

This compound's induction of Il1a transcription in Sertoli cells is believed to be mediated through the disruption of the HSP90AB1 and EEF1A1 chaperone and translation machinery. A proposed model suggests that by binding to HSP90AB1, this compound leads to the degradation of client proteins such as AKT1.[1][3] The destabilization of AKT1, a crucial regulator of cell survival and junctional integrity, along with potential impacts on NF-κB signaling, is thought to trigger a cellular stress response that includes the upregulation of pro-inflammatory cytokines like IL-1α.[1][2][3]

Experimental Protocols

The following protocols are based on methodologies described in the cited literature for investigating the effects of this compound on Sertoli cells.[3][6]

Primary Sertoli Cell Isolation and Culture

-

Animal Model: Primary Sertoli cells are isolated from 15-day-old Sprague-Dawley rats.[7]

-

Testis Decapsulation: Testes are aseptically removed, and the tunica albuginea is carefully dissected away.

-

Enzymatic Digestion: The seminiferous tubules are subjected to a series of enzymatic digestions, typically using collagenase and trypsin, to dissociate the interstitial cells and peritubular cells.

-

Cell Plating: Sertoli cells are plated in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

This compound Treatment

-

Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Cell Treatment: Once the primary Sertoli cell cultures have reached the desired confluency, the culture medium is replaced with fresh medium containing 100 nM this compound.[1][3][6]

-

Time Course: Cells are incubated with this compound for various time points, with a key collection point at 60 minutes for peak Il1a expression.[1][3][6]

-

Control Group: A control group of cells is treated with the vehicle (DMSO) alone at the same concentration as the this compound-treated group.

RNA Extraction and RT-PCR for Il1a Expression

-

RNA Isolation: Total RNA is extracted from both this compound-treated and control Sertoli cells using a standard method, such as TRIzol reagent or a column-based RNA isolation kit.

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined by spectrophotometry (e.g., NanoDrop), and RNA integrity is assessed via gel electrophoresis.

-

Reverse Transcription (RT): First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Polymerase Chain Reaction (PCR): The cDNA is then used as a template for PCR with primers specific for the rat Il1a gene.

-

Gel Electrophoresis: The PCR products are resolved on an agarose (B213101) gel to confirm the amplification of a product of the expected size (approximately 500 bp for Il1a).[3]

-

Quantitative Real-Time PCR (qRT-PCR): For quantitative analysis, qRT-PCR is performed using a fluorescent dye (e.g., SYBR Green) or a probe-based assay. The relative expression of Il1a is normalized to a stable housekeeping gene (e.g., Gapdh or Actb).

Experimental Workflow

The following diagram illustrates the typical workflow for investigating this compound-induced Il1a transcription in Sertoli cells.

Conclusion and Future Directions

The induction of Il1a transcription in Sertoli cells is a critical event in the mechanism of action of this compound. The disruption of HSP90AB1 and EEF1A1 function appears to be the initiating step in a signaling cascade that leads to this pro-inflammatory response. Further research is warranted to fully elucidate the downstream effectors of this pathway and to explore the potential for therapeutic intervention. Understanding these molecular details is crucial for the development of safe and effective non-hormonal male contraceptives and for assessing the broader toxicological implications of compounds that target these fundamental cellular pathways.

References

- 1. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. "this compound, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]

- 3. academic.oup.com [academic.oup.com]

- 4. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] this compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

role of Gamendazole in disrupting Sertoli-spermatid junctions

An In-depth Technical Guide on the Role of Gamendazole in Disrupting Sertoli-Spermatid Junctions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an indazole carboxylic acid derivative that has shown significant potential as a non-hormonal male contraceptive agent.[1] Its primary mechanism of action involves the disruption of the junctional complexes between Sertoli cells and developing spermatids, leading to the premature release of these germ cells and resulting in reversible infertility.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental evidence detailing the effects of this compound on Sertoli-spermatid adhesion. It is intended to serve as a resource for researchers in reproductive biology and professionals involved in contraceptive drug development.

Molecular Targets and Mechanism of Action

This compound exerts its antispermatogenic effects by interacting with specific molecular targets within Sertoli cells, which are the primary support cells for spermatogenesis.[1]

Primary Binding Targets

Through affinity purification techniques using biotinylated this compound (BT-GMZ), two principal binding targets have been identified in the testis and specifically in Sertoli cells:

-

Heat Shock Protein 90 Alpha (Cytosolic), Class B Member 1 (HSP90AB1, also known as HSP90BETA): A molecular chaperone involved in the folding, stability, and activity of numerous client proteins, including kinases critical for cell signaling.[4][5]

-

Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1): A protein with a canonical role in protein synthesis, which also functions in the regulation and bundling of the actin cytoskeleton.[4][5][6]

This compound is believed to represent a new class of selective inhibitors for these proteins.[4][5] It binds to HSP90AB1 and inhibits its chaperone function, leading to the degradation of HSP90-dependent client proteins.[4][7] Its interaction with EEF1A1 appears to specifically inhibit the protein's actin-bundling function without affecting its role in translation.[3][6]

Disruption of Sertoli Cell Signaling and Cytoskeleton

The binding of this compound to HSP90AB1 and EEF1A1 initiates a cascade of events that ultimately compromises the integrity of the Sertoli-spermatid junction, also known as the apical ectoplasmic specialization (ES).[3][8]

Key Signaling Pathways

The disruption of HSP90AB1 function by this compound leads to the degradation of its client proteins, notably AKT1 , a kinase known to be crucial for maintaining the integrity of Sertoli cell junctions.[4][7][9] This disruption, coupled with effects on EEF1A1, activates a signaling pathway involving Nuclear Factor Kappa B (NFKB) and a rapid, transient increase in the transcription of Interleukin 1 Alpha (IL-1α) .[4][5] IL-1α is a known disruptor of Sertoli cell-spermatid junction integrity.[7] This model proposes a direct link between this compound's molecular targets and the downstream signaling events that cause spermatid loss.[4][5]

Cytoskeletal Disorganization

The structural integrity of the Sertoli-spermatid junction is heavily dependent on the underlying actin cytoskeleton.[10] this compound treatment leads to significant disruption of this network.

-

F-actin Disruption: In vitro studies on primary rat Sertoli cells show that this compound and its analog, H2-Gamendazole, induce the disorganization of F-actin bundles, which are normally arranged in well-organized parallel structures.[3][6][11] This effect can be observed as early as 1-3 hours after exposure.[3][11]

-

Vinculin Redistribution: Vinculin, an adaptor protein that links actin filaments to membrane complexes and serves as a marker for the focal adhesion points of the ectoplasmic specializations, is also affected.[6] Following treatment with this compound analogs, vinculin staining becomes more intense and redistributes with actin to the cell periphery and around the nucleus, indicating a breakdown of the organized focal contacts.[3][6][11]

These cytoskeletal changes are a direct physical manifestation of the signaling disruption, leading to a weakened adhesion between the Sertoli cell and the maturing spermatid.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo and in vitro studies on this compound and its analogs.

Table 1: In Vivo Contraceptive Efficacy of this compound

| Compound | Dose | Species | Infertility Rate | Time to Infertility | Reversibility | Citation(s) |

| This compound | 3 mg/kg (single oral) | Rat | 100% (in 6 animals) | - | 100% return of fertility | [1] |

| This compound | 6 mg/kg (single oral) | Rat | 100% (in 7 animals) | 3 weeks | 57% (4/7) return by 9 weeks | [1] |

| H2-Gamendazole | 6 mg/kg (single oral) | Rat | 100% | - | Reversible | [3][11] |

Table 2: In Vitro Biological Activity of this compound

| Assay | System | Parameter | Value | Citation(s) |

| Inhibin B Production | Primary Rat Sertoli Cells | IC₅₀ | 6.8 x 10⁻¹⁰ M | [1][7] |

| Luciferase Refolding | Purified S. cerevisiae HSP82 | IC₅₀ | 330 µM | [7] |

| Cell Proliferation | MCF-7 Cells | IC₅₀ | 101 µM | [7] |

Table 3: Gene Expression Changes in Response to this compound

| Gene | Time Point | Change | Method | System | Citation(s) |

| Interleukin 1 genes | 4 hours | Marked, rapid increase | Microarray | Rat Testis (in vivo) | [4][5] |

| Nfkbia (NF-κB inhibitor alpha) | 4 hours | Marked, rapid increase | Microarray | Rat Testis (in vivo) | [4][5] |

| Il1a | 60 minutes | Spike in transcription | RT-PCR | Primary Sertoli Cells (in vitro) | [4][5] |

Key Experimental Protocols

The following sections detail the methodologies used in the foundational research on this compound's mechanism of action.

Protocol: Identification of this compound Binding Targets

Objective: To identify the proteins in Sertoli cells that directly bind to this compound.

Methodology: Biotinylated this compound (BT-GMZ) Affinity Chromatography.[4]

Materials:

-

Sertoli cell lysate (e.g., from TM4 cell line or primary rat Sertoli cells)

-

Biotinylated this compound (BT-GMZ)

-

Avidin-conjugated affinity chromatography column/beads

-

Wash and elution buffers

-

Unlabeled this compound (for competition assay)

-

SDS-PAGE equipment

-

Mass spectrometer (MALDI-TOF) and Western blot equipment for protein identification

Procedure:

-

Incubation: Incubate the Sertoli cell cytosol protein lysate with BT-GMZ to allow for binding.

-

Affinity Purification: Pass the lysate over an avidin-affinity column. The biotin (B1667282) tag on BT-GMZ will bind to the avidin, capturing the this compound-protein complexes.

-

Washing: Thoroughly wash the column to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the column.

-

Competition Control: In a parallel experiment, pre-incubate the lysate with an excess of unlabeled this compound before adding BT-GMZ. A significant reduction in a protein band in this control lane compared to the test lane indicates specific binding.

-

Identification: Separate the eluted proteins using SDS-PAGE. Excise the specific protein bands and identify them using MALDI-TOF mass spectrometry and confirm with Western blot analysis.[4]

Protocol: Analysis of Cytoskeletal Disruption

Objective: To visualize the effects of this compound on the actin cytoskeleton and focal adhesions in Sertoli cells.

Methodology: Immunofluorescence Staining.[3][11]

Materials:

-

Primary rat Sertoli cells cultured on coverslips

-

This compound or its analogs (e.g., H2-GMZ) dissolved in vehicle

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking solution (e.g., bovine serum albumin in PBS)

-

Primary antibodies (e.g., anti-vinculin)

-

Fluorescently-labeled secondary antibodies

-

Phalloidin conjugated to a fluorophore (to stain F-actin)

-

DAPI (to stain nuclei)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Plate primary Sertoli cells on coverslips and allow them to adhere. Treat the cells with this compound (e.g., 10 µM) or vehicle for various time points (e.g., 1, 3, 6 hours).[3]

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA, and then permeabilize with 0.1% Triton X-100.

-

Blocking: Block non-specific antibody binding with a blocking solution.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody against the protein of interest (e.g., vinculin).

-

Secondary Antibody and Phalloidin Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody and fluorescently-labeled phalloidin.

-

Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.

-

Imaging: Visualize the cells using a fluorescence microscope, capturing images of F-actin, vinculin, and nuclei distribution. Compare the treated cells to the vehicle-treated controls to assess changes in cytoskeletal organization and focal adhesions.[3][6][11]

Conclusion and Future Directions

This compound effectively disrupts Sertoli-spermatid junctions by targeting HSP90AB1 and EEF1A1, leading to the degradation of the junction-stabilizing protein AKT1 and the activation of a disruptive IL-1α signaling pathway.[4][5] This is physically manifested as a profound disorganization of the Sertoli cell actin cytoskeleton.[3][6][11] The compound has demonstrated high efficacy as an oral contraceptive in animal models.[1]

However, challenges remain for its development as a human contraceptive. Dose-finding studies are required to widen the therapeutic window and ensure complete reversibility, as higher doses have been associated with incomplete recovery of fertility in some animals.[1][7] Further research should focus on elucidating the precise interactions between this compound and its targets and fully characterizing the downstream effects to optimize the compound's efficacy and safety profile for potential clinical application.

References

- 1. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "this compound, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Sertoli–germ cell junctions in the testis: a review of recent data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Impact of Marine Drugs on Cytoskeleton-Mediated Reproductive Events - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

Gamendazole's Effect on Inhibin B Levels In Vivo: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Gamendazole, an orally active indenopyridine derivative of lonidamine, has been investigated as a potential non-hormonal male contraceptive. Its mechanism of action involves the disruption of Sertoli cell-spermatid adhesion, leading to the exfoliation of germ cells and subsequent infertility. A key biochemical indicator of this compound's impact on Sertoli cell function is the significant modulation of inhibin B levels. This technical guide provides a comprehensive overview of the in vivo and in vitro effects of this compound on inhibin B, detailing the quantitative data from pivotal studies, outlining experimental protocols, and visualizing the proposed signaling pathways.

Introduction to this compound and Inhibin B

This compound is a potent antispermatogenic agent that achieves reversible infertility in animal models. Unlike hormonal contraceptives, it does not significantly alter circulating levels of testosterone, follicle-stimulating hormone (FSH), or luteinizing hormone (LH) in the long term, though transient changes in FSH have been noted.[1] Its primary cellular targets within the testis are the Sertoli cells, which are essential for providing structural and nutritional support to developing germ cells.

Inhibin B is a dimeric glycoprotein (B1211001) hormone produced predominantly by Sertoli cells in males.[2] It serves as a crucial negative feedback regulator of FSH secretion from the pituitary gland.[2] Circulating inhibin B levels are considered a reliable serum marker for Sertoli cell function and spermatogenic status.[3][4] A decline in inhibin B is often correlated with Sertoli cell distress or damage and impaired spermatogenesis. Studies show that this compound directly impacts Sertoli cells, leading to a pronounced decrease in inhibin B production.[1][5]

Quantitative Data Presentation

The following tables summarize the key quantitative findings from in vivo and in vitro studies on this compound's effect on inhibin B.

Table 2.1: In Vivo Effects of this compound on Inhibin B in Male Rats

| Parameter | Dosage | Route | Animal Model | Key Observation | Reference |

| Circulating Inhibin B | 3 mg/kg (single dose) | Oral | Proven-fertile male rats | An initial decline in circulating inhibin B levels was observed. This coincided with a transient increase in FSH. | [1] |

| Circulating Inhibin B | 6 mg/kg (single dose) | Oral | Proven-fertile male rats | Caused a dramatic decrease in circulating inhibin B levels, leading to 100% infertility at 3 weeks post-dose. | [1][5] |

| Circulating Inhibin B | 1 or 2 mg/kg (weekly doses) | Oral | Male rats | This regimen of H2-Gamendazole (a related analog) caused complete loss of spermatids but resulted in no change in Inhibin B production. |

Note: Specific quantitative values (e.g., pg/mL or % decrease) for in vivo inhibin B levels following this compound administration are not detailed in the cited literature, which consistently reports a qualitative "decline" or "decrease."

Table 2.2: In Vitro Effects of this compound on Inhibin B Production

| Parameter | Compound | Cell Model | Value | Key Observation | Reference |

| Median Inhibitory Concentration (IC50) | This compound | Primary Rat Sertoli Cells | 6.8 x 10⁻¹⁰ M | Demonstrates a potent and direct inhibitory effect of this compound on the capacity of Sertoli cells to produce inhibin B. | [5] |

Experimental Protocols

The following sections describe generalized protocols for evaluating the effect of this compound on inhibin B, based on methodologies implied in the referenced literature.

In Vivo Rat Study Protocol

This protocol outlines a typical experiment to assess the impact of orally administered this compound on serum inhibin B levels in rats.

-

Animal Model: Adult, proven-fertile male Sprague-Dawley or Wistar rats (age 70-90 days) are used.[1] Animals are housed under standard conditions with controlled light-dark cycles and ad libitum access to food and water.

-

Compound Administration:

-

This compound is dissolved in a suitable vehicle (e.g., 0.1 M Captisol in water).

-

Animals are divided into control (vehicle only) and treatment groups.

-

A single dose of this compound (e.g., 3 mg/kg or 6 mg/kg) is administered via oral gavage.[1]

-

-

Sample Collection:

-

Blood samples are collected via tail vein or cardiac puncture at specified time points (e.g., baseline, 24h, 48h, 1 week, 3 weeks, 9 weeks) post-dosing.

-

Serum is separated by centrifugation and stored at -80°C until analysis.

-

-

Hormone Analysis:

-

Data Analysis: Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare inhibin B levels between control and this compound-treated groups at each time point.

In Vitro Sertoli Cell Culture Protocol

This protocol describes the methodology for determining the direct effect of this compound on inhibin B secretion from primary Sertoli cells.

-

Cell Isolation and Culture:

-

Sertoli cells are isolated from the testes of immature rats (e.g., 15-20 days old), as this is when they are mitotically active and easier to purify.[8]

-

Testes are decapsulated and subjected to sequential enzymatic digestion (e.g., with collagenase, hyaluronidase, and trypsin) to separate tubules and dissociate cells.

-

Isolated Sertoli cells are plated on culture dishes in a suitable medium (e.g., DMEM/F12) supplemented with serum and growth factors. Cells are cultured to near confluence.

-

-

This compound Treatment:

-

Once a stable Sertoli cell culture is established, the medium is replaced with serum-free medium containing various concentrations of this compound (e.g., from 10⁻¹² M to 10⁻⁶ M).

-

Control wells receive vehicle only.

-

Cells are incubated for a defined period (e.g., 24 or 48 hours).

-

-

Sample Collection and Analysis:

-

After incubation, the culture medium is collected, centrifuged to remove cellular debris, and stored at -80°C.

-

The concentration of inhibin B in the spent medium is determined by a specific ELISA, as described for the in vivo protocol.

-

-

Data Analysis: The IC50 value is calculated by plotting inhibin B concentration against the log of this compound concentration and fitting the data to a dose-response curve.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and processes involved in this compound's action.

Proposed Signaling Pathway for this compound Action on Sertoli Cells

Caption: Proposed mechanism of this compound leading to reduced inhibin B and infertility.

Experimental Workflow for In Vivo Analysis

Caption: Standard workflow for assessing this compound's effect on hormones in vivo.

Mechanism of Action

This compound exerts its effects on Sertoli cells through a complex signaling cascade.

-

Target Binding: The primary molecular targets of this compound are Heat Shock Protein 90 Alpha Family Class B Member 1 (HSP90AB1, also known as HSP90BETA) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1).[9][10] this compound binds to these proteins, initiating downstream events.[9][10]

-

Cytokine Upregulation: Binding to its targets leads to a rapid and marked increase in the transcription of interleukin 1 alpha (Il1a) in Sertoli cells.[5][9] This has been confirmed in vivo, where interleukin 1 gene expression increases within hours of oral administration, and in vitro in primary Sertoli cells.[9]

-

Inhibition of Inhibin B: The increase in local interleukin 1 expression is believed to be a direct cause of the observed decline in inhibin B.[5] Independent studies have confirmed that IL-1 can suppress both basal and FSH-stimulated inhibin B secretion from Sertoli cells.[8]

-

Junction Disruption: The signaling cascade, involving changes in AKT1, NFKB, and IL-1, ultimately disrupts the integrity of the Sertoli cell-spermatid junctional complexes (apical ectoplasmic specializations).[5][9] This disruption causes premature sloughing of spermatids from the seminiferous epithelium, leading to infertility.

-

Feedback Loop Alteration: The sharp drop in inhibin B reduces the negative feedback signal to the pituitary, which can result in a transient compensatory increase in circulating FSH levels.[1]

Conclusion and Future Directions

This compound potently and directly inhibits the production of inhibin B by Sertoli cells, an effect that is clearly demonstrated both in vivo and in vitro. The measurement of circulating inhibin B serves as a sensitive biomarker for this compound's on-target activity in the testis. The proposed mechanism, involving the binding to HSP90AB1/EEF1A1 and subsequent upregulation of IL-1, provides a robust framework for understanding its antispermatogenic effects.

Future research should focus on obtaining more granular quantitative and time-course data for the in vivo effects of this compound on the entire hypothalamic-pituitary-gonadal axis. Further elucidation of the precise signaling steps linking IL-1 upregulation to the transcriptional suppression of the inhibin alpha (Inha) and beta B (Inhbb) subunits would provide a more complete picture of its mechanism of action. Understanding the dose-dependent relationship between inhibin B suppression and the reversibility of infertility is critical for the potential therapeutic development of this class of compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The roles of inhibin and related peptides in gonadal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serum inhibin B levels reflect Sertoli cell function in normal men and men with testicular dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Inhibin B levels in plasma of the male rat from birth to adulthood: effect of experimental manipulation of Sertoli cell number - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. intjmorphol.com [intjmorphol.com]

- 8. Reciprocal regulation of activin A and inhibin B by interleukin-1 (IL-1) and follicle-stimulating hormone (FSH) in rat Sertoli cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] this compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. | Semantic Scholar [semanticscholar.org]

The Antispermatogenic Effects of Gamendazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamendazole, an indazole carboxylic acid derivative, has emerged as a potent, orally active, non-hormonal male contraceptive agent. Its mechanism of action centers on the disruption of spermatogenesis, specifically by affecting the interaction between Sertoli cells and developing spermatids. This technical guide provides an in-depth overview of the antispermatogenic effects of this compound, detailing its molecular targets, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action

This compound exerts its antispermatogenic effects by targeting two key intracellular proteins: Heat Shock Protein 90 Alpha Business 1 (HSP90AB1, also known as HSP90BETA) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1).[1][2][3] The binding of this compound to these targets initiates a cascade of events within Sertoli cells, which are essential for the support and maturation of germ cells.[1][4] This interaction ultimately leads to the disruption of Sertoli cell-spermatid junctional complexes, resulting in the premature release of spermatids and subsequent infertility.[1][3][5]

Quantitative Data on Antispermatogenic Effects

The efficacy of this compound in inducing a reversible state of infertility has been demonstrated in preclinical studies involving rats. The following tables summarize the key quantitative data from these studies.

| Dosage and Administration Route | Efficacy | Reversibility | Reference |

| 25 mg/kg (intraperitoneal) | 100% antispermatogenic effects | Not specified | [6] |

| 6 mg/kg (single oral dose) | 100% infertility in 7/7 rats by week 3 | Fertility returned in 4/7 rats by week 9 | [4][6] |

| 3 mg/kg (single oral dose) | 100% infertility | Fertility returned in 4/6 rats | [4] |

| 6 mg/kg (oral, daily for 7 days) | Similar infertility results to single dose | Fertility returned in 2/7 rats | [6] |

Note: At a high intraperitoneal dose of 200 mg/kg, this compound was fatal to 60% of the rats tested.[6]

| Hormone | Effect | Observations | Reference |

| Testosterone (B1683101) | No significant change | This compound treatment did not affect testosterone levels. | [6] |

| Inhibin B | Decreased levels | A decline in inhibin B levels was correlated with infertility. This compound inhibited inhibin B production by primary Sertoli cells in vitro with an IC50 of 6.8 x 10⁻¹⁰ M. | [4][6] |

| Follicle-Stimulating Hormone (FSH) | Transient increase | A temporary increase in circulating FSH levels coincided with the initial decline in inhibin B. | [4] |

Signaling Pathways Modulated by this compound

The binding of this compound to HSP90AB1 and EEF1A1 triggers downstream signaling pathways that are critical for maintaining the integrity of the Sertoli cell-spermatid junctions. A key pathway involves the regulation of Interleukin-1 alpha (IL-1a) transcription.[1][3][5]

Studies have shown that this compound treatment leads to a rapid increase in the transcription of three interleukin-1 genes and Nfkbia (NF-kappaB inhibitor alpha) in the testis within four hours of oral administration.[1][6] In primary Sertoli cells, a significant spike in Il1a transcription is observed just 60 minutes after exposure to 100 nM this compound.[1][3][6] AKT1, NFKB, and interleukin-1 are known regulators of the Sertoli cell-spermatid junctional complexes.[1][3][6] this compound also elicits the degradation of HSP90-dependent client proteins such as AKT1.[1][2]

Experimental Protocols

The following sections detail the key experimental methodologies used to investigate the antispermatogenic effects of this compound.

Identification of this compound Binding Targets via Affinity Purification

This protocol describes the identification of proteins that directly interact with this compound using a biotinylated analog of the compound (BT-GMZ).

Methodology:

-

Preparation of Biotinylated this compound (BT-GMZ): Synthesize a this compound analog with a biotin (B1667282) tag.

-

Cell Lysate Preparation: Prepare cytosolic extracts from target tissues or cells (e.g., rat testis, primary Sertoli cells).

-

Affinity Purification:

-

Incubate the cell lysate with BT-GMZ to allow for binding to target proteins.

-

Pass the lysate over a column containing streptavidin-coated beads, which will bind the biotin tag on BT-GMZ and any associated proteins.

-

Thoroughly wash the beads to remove non-specifically bound proteins.

-

Elute the specifically bound proteins from the beads.

-

-

Protein Identification:

-

Separate the eluted proteins by size using SDS-PAGE.

-

Excise protein bands of interest and identify them using matrix-assisted laser desorption/ionization-time of flight (MALDI-TOF) mass spectrometry.[1]

-

Confirm the identity of the target proteins (HSP90AB1 and EEF1A1) using Western blot analysis with specific antibodies.[1]

-

Gene Expression Analysis via RT-PCR and Microarray

This protocol outlines the methods to assess changes in gene expression in response to this compound treatment.

Methodology for Testis Gene Microarray:

-

Animal Treatment: Administer a single oral dose of this compound to rats.

-

Tissue Collection: Euthanize animals at various time points (e.g., 4 hours) post-treatment and collect testes.[1]

-

RNA Extraction: Isolate total RNA from the testicular tissue.

-

Microarray Analysis:

-

Synthesize labeled cRNA from the isolated RNA.

-

Hybridize the labeled cRNA to a gene microarray chip (e.g., Affymetrix Rat Genome 230 2.0 Array).

-

Scan the microarray chip and analyze the data to identify genes with significantly altered expression levels.

-

Methodology for RT-PCR in Primary Sertoli Cells:

-

Cell Culture and Treatment: Culture primary rat Sertoli cells and treat them with this compound (e.g., 100 nM) for various durations (e.g., 0, 30, 60, 120, and 240 minutes).[3][5]

-

RNA Extraction: Isolate total RNA from the treated and untreated cells.

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the RNA templates using reverse transcriptase.

-

Polymerase Chain Reaction (PCR): Amplify specific target genes (e.g., Il1a) from the cDNA using gene-specific primers.

-

Analysis: Visualize the PCR products on an agarose (B213101) gel to determine the relative expression levels of the target gene at different time points.

Conclusion

This compound represents a promising lead compound in the development of non-hormonal male contraceptives. Its well-defined molecular targets, HSP90AB1 and EEF1A1, and the subsequent disruption of the IL-1a signaling pathway in Sertoli cells provide a solid foundation for its mechanism-based contraceptive action. The quantitative data from preclinical studies in rats demonstrate its high efficacy at low oral doses. Further research focusing on optimizing the reversibility and long-term safety profile will be crucial for its potential translation to clinical use. The experimental protocols detailed in this guide provide a framework for continued investigation into this compound and other similar compounds.

References

- 1. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] this compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. | Semantic Scholar [semanticscholar.org]

- 3. "this compound, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]

- 4. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

Gamendazole: A Technical Whitepaper on a Novel Non-Hormonal Male Contraceptive Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of non-hormonal, reversible male contraceptives remains a significant challenge in reproductive health. Gamendazole, an indazole carboxylic acid derivative of lonidamine, has emerged as a potent, orally active antispermatogenic agent with a novel mechanism of action. This document provides a comprehensive technical overview of this compound, summarizing its mechanism, preclinical efficacy, safety profile, and the experimental methodologies used in its evaluation. The primary mode of action involves the disruption of Sertoli cell function, leading to premature release of spermatids and subsequent infertility. While demonstrating high efficacy, challenges related to the consistency of its reversibility necessitate further investigation and analog development.

Mechanism of Action

This compound exerts its contraceptive effect by targeting key proteins within the testicular Sertoli cells, which are essential for supporting spermatogenesis.[1] This targeted action disrupts the intricate cellular junctions between Sertoli cells and developing spermatids, leading to spermatid exfoliation and infertility.

Molecular Targets

The primary molecular targets of this compound have been identified as Heat Shock Protein 90 Alpha (Cytosolic), Class B Member 1 (HSP90AB1, or HSP90BETA) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1) .[2][3] this compound binds to these ubiquitous proteins, but its effects are notably tissue-selective, primarily impacting the testis. It represents a unique class of inhibitor, as its binding to HSP90 is not competed by other known HSP90 inhibitors like geldanamycin.[2][3]

Signaling Pathways and Cellular Effects

The binding of this compound to its molecular targets initiates a cascade of downstream events within the Sertoli cells:

-

Disruption of HSP90 Chaperone Function: this compound's interaction with HSP90 leads to the degradation of HSP90-dependent client proteins, such as AKT1 , which is crucial for maintaining the integrity of Sertoli cell-spermatid junctions.[2][4]

-

Modulation of Inflammatory Pathways: A rapid and marked increase in the transcription of Interleukin 1 Alpha (Il1a) is observed in Sertoli cells shortly after this compound exposure.[2][3][5] Il1a and the associated NF-κB pathway are known regulators of junctional complexes in the testis.[2][5][6]

-

Cytoskeletal Disorganization: this compound induces the disorganization of F-actin stress fibers and the redistribution of vinculin, a focal adhesion protein.[7] This structural collapse is linked to the disruption of the apical ectoplasmic specialization (ES), the primary junctional complex anchoring late-stage spermatids to Sertoli cells.[7] The interaction with EEF1A1, a known actin-bundling protein, is thought to contribute significantly to this effect.[7]

The convergence of these pathways results in the breakdown of Sertoli cell-spermatid adhesion, causing the premature release of spermatids from the seminiferous epithelium and leading to infertility.

Preclinical Data: Efficacy, Reversibility, and Safety

Preclinical studies, primarily in rats, have established the potent antispermatogenic effects of this compound.

Efficacy and Reversibility

This compound is highly effective at inducing infertility after a single oral dose. However, the reversibility of its effects has shown variability, which is a critical consideration for its development as a contraceptive.